N-[(3-bromo-5-fluorophenyl)methyl]-1,3-thiazolidine-4-carboxamide;hydrochloride
Description
N-[(3-bromo-5-fluorophenyl)methyl]-1,3-thiazolidine-4-carboxamide;hydrochloride is a compound that belongs to the class of thiazolidine derivatives. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
N-[(3-bromo-5-fluorophenyl)methyl]-1,3-thiazolidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2OS.ClH/c12-8-1-7(2-9(13)3-8)4-14-11(16)10-5-17-6-15-10;/h1-3,10,15H,4-6H2,(H,14,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHHITVLWPNDSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCS1)C(=O)NCC2=CC(=CC(=C2)Br)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromo-5-fluorophenyl)methyl]-1,3-thiazolidine-4-carboxamide;hydrochloride typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thiol with an amine in the presence of a carbonyl compound.
Introduction of the Phenyl Group: The phenyl group with bromo and fluoro substituents can be introduced via a nucleophilic substitution reaction.
Formation of the Carboxamide Group: This step involves the reaction of the thiazolidine derivative with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromo-5-fluorophenyl)methyl]-1,3-thiazolidine-4-carboxamide;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the bromo and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or bromine (Br₂) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiazolidine derivatives with reduced functional groups.
Scientific Research Applications
N-[(3-bromo-5-fluorophenyl)methyl]-1,3-thiazolidine-4-carboxamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where thiazolidine derivatives have shown efficacy.
Industry: Utilized in the development of new materials and as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[(3-bromo-5-fluorophenyl)methyl]-1,3-thiazolidine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets. The presence of the bromo and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The thiazolidine ring can also interact with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-chloro-5-fluorophenyl)methyl]-1,3-thiazolidine-4-carboxamide
- N-[(3-bromo-5-chlorophenyl)methyl]-1,3-thiazolidine-4-carboxamide
- N-[(3-bromo-5-fluorophenyl)methyl]-1,3-oxazolidine-4-carboxamide
Uniqueness
N-[(3-bromo-5-fluorophenyl)methyl]-1,3-thiazolidine-4-carboxamide;hydrochloride is unique due to the specific combination of bromo and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
